2,4-Dibromophenyl glycidyl ether
CAS No.: 20217-01-0
Cat. No.: VC1961650
Molecular Formula: C9H8Br2O2
Molecular Weight: 307.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20217-01-0 |
---|---|
Molecular Formula | C9H8Br2O2 |
Molecular Weight | 307.97 g/mol |
IUPAC Name | 2-[(2,4-dibromophenoxy)methyl]oxirane |
Standard InChI | InChI=1S/C9H8Br2O2/c10-6-1-2-9(8(11)3-6)13-5-7-4-12-7/h1-3,7H,4-5H2 |
Standard InChI Key | NFWLWLQSZIJYFR-UHFFFAOYSA-N |
SMILES | C1C(O1)COC2=C(C=C(C=C2)Br)Br |
Canonical SMILES | C1C(O1)COC2=C(C=C(C=C2)Br)Br |
Introduction
Chemical Identity and Structure
2,4-Dibromophenyl glycidyl ether belongs to the class of glycidyl ethers, which are characterized by the presence of an epoxide (oxirane) ring. The compound features a 2,4-dibromophenyl group connected to a glycidyl ether moiety through an oxygen atom. This structural arrangement confers unique chemical properties and reactivity patterns .
The chemical identity of 2,4-Dibromophenyl glycidyl ether can be summarized in the following table:
Parameter | Information |
---|---|
CAS Number | 20217-01-0 |
Molecular Formula | C₉H₈Br₂O₂ |
Molecular Weight | 307.97 g/mol |
IUPAC Name | 2-[(2,4-dibromophenoxy)methyl]oxirane |
InChI Key | NFWLWLQSZIJYFR-UHFFFAOYNA-N |
SMILES | BrC1=CC=C(OCC2CO2)C(Br)=C1 |
PubChem CID | 62740 |
The compound is also known by several synonyms, including 2,4-Dibromophenol glycidyl ether, ((2,4-Dibromophenoxy)methyl)oxirane, and Propane, 1-(2,4-dibromophenoxy)-2,3-epoxy- . The positioning of the bromine atoms at the 2 and 4 positions of the phenyl ring creates specific electronic effects that impact the compound's reactivity, particularly in substitution reactions and epoxide ring-opening processes.
Physical and Chemical Properties
Physical Properties
2,4-Dibromophenyl glycidyl ether exhibits distinctive physical characteristics that define its appearance and behavior under various conditions. These properties are important considerations for handling, storage, and application in chemical processes.
Property | Value |
---|---|
Physical Form | Crystalline lumps |
Color | White to pale yellow |
Melting Point | 41°C |
Appearance | Solid at room temperature |
Purity (Commercial) | ≥90.0% (GC) |
The compound typically exists as white to yellow crystalline lumps or powder at room temperature . With a melting point of 41°C, it may transition to a liquid state in warmer environments or during certain processing conditions .
Chemical Properties
The chemical properties of 2,4-Dibromophenyl glycidyl ether are largely determined by its molecular structure, particularly the presence of the epoxide ring and the bromine substituents on the phenyl ring. The compound is soluble in various organic solvents, including acetone, dimethylformamide, and dichloromethane, which facilitates its use in organic synthesis and other applications.
The epoxide ring in the glycidyl ether moiety is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is a key feature that makes the compound valuable in polymer chemistry, particularly in epoxy resin systems. The bromine atoms at positions 2 and 4 of the phenyl ring can participate in substitution reactions, allowing for further functionalization of the molecule.
The electron-withdrawing nature of the bromine atoms influences the electronic distribution within the molecule, affecting the reactivity of both the phenyl ring and the epoxide group. This electronic effect contributes to the compound's behavior in various chemical reactions, including its mutagenic properties in biological systems.
Synthesis Methods
The synthesis of 2,4-Dibromophenyl glycidyl ether involves specific chemical reactions and conditions to achieve the desired product with high purity and yield. Understanding these methods is important for both laboratory-scale preparation and industrial production.
Laboratory Synthesis
The typical synthesis procedure involves the reaction of 2,4-dibromophenol with glycidyl ether (or epichlorohydrin) in an alkaline solution. The process generally follows these steps:
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Dissolution of 2,4-dibromophenol in an appropriate solvent
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Addition of glycidyl ether or epichlorohydrin to the solution
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Introduction of a base, such as sodium hydroxide, to initiate the reaction
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Maintenance of the reaction at a suitable temperature for several hours to days
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Extraction, washing, and drying of the product to obtain the pure compound
This synthetic approach is based on a nucleophilic substitution reaction where the phenoxide ion, formed from 2,4-dibromophenol under basic conditions, attacks the epichlorohydrin molecule, leading to the formation of the desired glycidyl ether product.
Industrial Production
Industrial production of 2,4-Dibromophenyl glycidyl ether follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity of the product. Commercial products typically achieve purity levels of 90% or higher, as measured by gas chromatography .
Quality control measures are implemented throughout the manufacturing process to ensure the purity and consistency of the final product. These measures may include spectroscopic analysis, chromatographic techniques, and other analytical methods to verify the identity and purity of the compound.
Chemical Reactions
2,4-Dibromophenyl glycidyl ether participates in various chemical reactions due to its reactive functional groups, particularly the epoxide ring and the bromine-substituted phenyl ring. These reactions form the basis for the compound's applications in organic synthesis and polymer chemistry.
Substitution Reactions
The bromine atoms in 2,4-Dibromophenyl glycidyl ether can be substituted with other functional groups using nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions and provide a pathway for the functionalization of the molecule. The products of these substitution reactions include derivatives with different functional groups replacing the bromine atoms, expanding the range of compounds that can be synthesized from this starting material.
Epoxide Ring Opening
The glycidyl ether moiety in 2,4-Dibromophenyl glycidyl ether can undergo ring-opening reactions with nucleophiles. This type of reaction is particularly important in polymer chemistry, especially in the formation of epoxy resins. The mechanism of epoxide ring opening typically involves the nucleophilic attack on the less hindered carbon of the epoxide ring, resulting in the formation of a new bond and the opening of the three-membered ring.
Reagents such as acids, bases, or various nucleophiles can be used to open the epoxide ring, leading to the formation of different products:
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Acid-catalyzed ring opening tends to direct the nucleophile to the more substituted carbon
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Base-promoted ring opening generally directs the nucleophile to the less hindered carbon
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The nature of the nucleophile affects the reaction rate and the structure of the final product
These ring-opening reactions are central to the compound's utility in epoxy resin formulations and other polymer applications.
Applications and Uses
2,4-Dibromophenyl glycidyl ether has found applications in various fields, particularly in polymer chemistry and materials science. Its unique structural features contribute to its versatility in different applications.
Epoxy Resin Formulations
One of the primary applications of 2,4-Dibromophenyl glycidyl ether is in the formulation of epoxy resins. These resins are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance. The incorporation of this compound can enhance the thermal stability and mechanical strength of epoxy systems.
The bromine content in the compound contributes to flame retardancy, making these epoxy formulations suitable for applications where fire resistance is required, such as in electronics and automotive industries . Research has shown that epoxy coatings containing brominated compounds exhibit improved adhesion and durability when applied to metal substrates.
Flame Retardant Applications
The presence of bromine atoms makes 2,4-Dibromophenyl glycidyl ether valuable as a component in flame-retardant materials . Similar to other brominated compounds like Tetrabromobisphenol A diglycidyl ether, it can be incorporated into polymeric materials to reduce their flammability. This property is particularly important in applications where fire safety is a critical consideration, such as in electronic components, building materials, and transportation equipment.
Pharmaceutical Research
Biological Activity and Toxicological Properties
Understanding the biological interactions of 2,4-Dibromophenyl glycidyl ether is crucial for assessing its safety profile and potential health impacts. Current knowledge provides insights into its mechanisms of action in biological systems.
Mutagenic Properties
Research indicates that 2,4-Dibromophenyl glycidyl ether exhibits mutagenic properties, which are often correlated with the presence of electron-withdrawing groups like bromine. The mutagenicity is thought to result from the compound's ability to react with nucleophilic sites in DNA, potentially leading to genetic alterations.
Studies have shown that glycidyl ethers with strong electron-withdrawing substituents increase the likelihood of reaction with nucleophiles, leading to mutagenic effects in bacterial assays. This mutagenic potential is an important consideration for risk assessment and safety measures when working with the compound.
Toxicological Considerations
While specific toxicological data for 2,4-Dibromophenyl glycidyl ether may be limited, information from related glycidyl ethers provides valuable insights. Glycidyl ethers, in general, are known to be primary skin and eye irritants and potential skin sensitizing agents .
Based on data from structurally similar compounds like phenyl glycidyl ether, potential health effects may include:
The Globally Harmonized System (GHS) classification for 2,4-Dibromophenyl glycidyl ether includes hazard statements related to these effects, highlighting the importance of proper handling and exposure controls .
Hazard Statement | Description | Category |
---|---|---|
H302 | Harmful if swallowed | Acute Toxicity, Oral, Category 4 |
H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2 |
H317 | May cause an allergic skin reaction | Skin Sensitization, Category 1 |
H319 | Causes serious eye irritation | Eye Irritation, Category 2 |
H341 | Suspected of causing genetic defects | Germ Cell Mutagenicity, Category 2 |
H411 | Toxic to aquatic life with long lasting effects | Aquatic Chronic, Category 2 |
These classifications highlight the need for appropriate safety measures when handling the compound .
Comparative Analysis with Similar Compounds
Comparing 2,4-Dibromophenyl glycidyl ether with structurally related compounds provides valuable context for understanding its properties, applications, and safety considerations.
Comparison with Other Glycidyl Ethers
Phenyl glycidyl ether (PGE, CAS: 122-60-1) is one of the most extensively studied glycidyl ethers and serves as a useful reference point . The addition of bromine atoms to the phenyl ring significantly alters the physical, chemical, and biological properties of the compound.
Table: Comparison of 2,4-Dibromophenyl Glycidyl Ether with Phenyl Glycidyl Ether
The presence of bromine atoms in 2,4-Dibromophenyl glycidyl ether increases its molecular weight and melting point compared to phenyl glycidyl ether. The electron-withdrawing effect of the bromine atoms also enhances the electrophilicity of the epoxide ring, potentially increasing its reactivity in certain contexts.
Bromine-Containing Glycidyl Ethers
Other bromine-containing glycidyl ethers, such as Tetrabromobisphenol A diglycidyl ether, share similarities with 2,4-Dibromophenyl glycidyl ether, particularly in terms of applications as flame retardants . Tetrabromobisphenol A diglycidyl ether is an epoxy resin used primarily for its flame-retardant properties in electronic applications, including printed circuit boards.
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